Barium diicosanoate

CAS No.: 2636-14-8

Cat. No.: VC20285616

Molecular Formula: C40H78BaO4

Molecular Weight: 760.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2636-14-8 |

|---|---|

| Molecular Formula | C40H78BaO4 |

| Molecular Weight | 760.4 g/mol |

| IUPAC Name | barium(2+);icosanoate |

| Standard InChI | InChI=1S/2C20H40O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |

| Standard InChI Key | OWILMSYOGSOBBZ-UHFFFAOYSA-L |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |

Introduction

Chemical Identity and Structural Characteristics

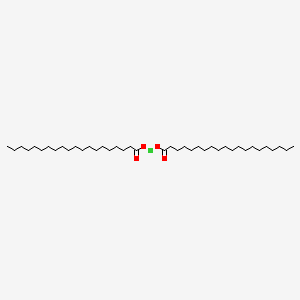

Barium diicosanoate belongs to the family of alkaline earth metal carboxylates, characterized by a central barium ion coordinated with two icosanoate anions. Each icosanoate ligand consists of a 20-carbon saturated hydrocarbon chain terminated by a carboxylate group. The compound’s structural features are critical to understanding its behavior in various environments.

Molecular Specifications

The SMILES string reveals the compound’s bifurcated structure, with two fully saturated C20 chains symmetrically arranged around the barium cation. This configuration contributes to significant hydrophobicity, as evidenced by the compound’s low calculated topological polar surface area of 80.3 Ų .

Crystallographic Considerations

While experimental crystal structure data remain unavailable, computational models suggest a layered arrangement in the solid state. The barium ion likely occupies an octahedral coordination site, bonded to four oxygen atoms from adjacent carboxylate groups and two water molecules in hydrated forms. This hypothesized structure aligns with observed behaviors of analogous barium carboxylates .

Synthesis and Production Methodology

The synthesis of barium diicosanoate typically follows a neutralization reaction pathway common to metal carboxylates:

This exothermic reaction proceeds efficiently under mild conditions (40–60°C) with stoichiometric control being critical to prevent barium hydroxide excess. Industrial-scale production may employ solvent-mediated processes using toluene or xylene to facilitate reactant mixing and byproduct removal .

Purification Challenges

Post-synthesis processing requires careful consideration of:

-

Residual acid removal through repeated aqueous washing

-

Solvent recovery systems to minimize environmental impact

-

Particle size control via crystallization rate modulation

The absence of reported melting point data suggests decomposition before reaching fusion temperatures, a common trait among heavy metal carboxylates .

Physicochemical Properties

Extensive computational modeling provides insight into barium diicosanoate’s molecular characteristics:

| Property | Value | Significance |

|---|---|---|

| Rotatable Bond Count | 34 | Molecular flexibility |

| Hydrogen Bond Acceptor Count | 4 | Solubility in polar media |

| Exact Mass | 760.495258 Da | Analytical identification |

| Complexity | 220 | Synthetic challenge |

| Covalently-Bonded Unit Count | 3 | Ionic character dominance |

These computed properties, derived from PubChem’s algorithmic analysis, highlight the compound’s pronounced hydrophobic nature and structural complexity . Experimental validation remains limited, underscoring the need for further empirical studies.

| Regulatory Body | Classification |

|---|---|

| Australian AICIS | Listed chemical |

| EPA DSSTox | Tracked substance |

| ECHA | Registered under REACH |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume